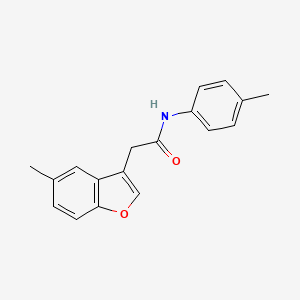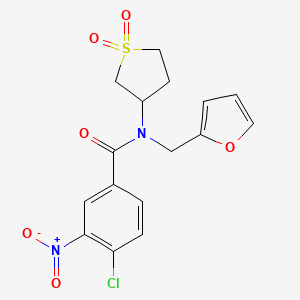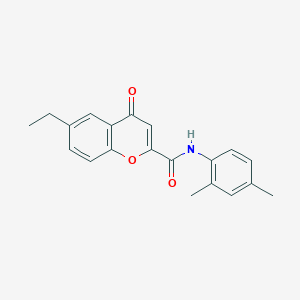![molecular formula C17H18N4O B11405801 5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B11405801.png)
5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Mesityloxy)methyl]-1-phenyl-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a mesityloxy methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole typically involves the reaction of mesityl oxide with sodium azide and phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityloxy methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of mesityloxy aldehyde or mesityloxy carboxylic acid.
Reduction: Formation of 5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability or activity.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.
Electronics: Application in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-[(mesityloxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the mesityloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole
- 1-(3,4-dichlorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole
- 2-bromo-5-[(mesityloxy)methyl]thiophene
Uniqueness: 5-[(Mesityloxy)methyl]-1-phenyl-1H-tetrazole is unique due to the presence of both a mesityloxy group and a phenyl group, which confer distinct chemical and physical properties. The mesityloxy group provides steric hindrance and electron-donating effects, while the phenyl group offers aromatic stability and potential for further functionalization. This combination makes the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-phenyl-5-[(2,4,6-trimethylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C17H18N4O/c1-12-9-13(2)17(14(3)10-12)22-11-16-18-19-20-21(16)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
IXQZXZSAFFTDMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NN=NN2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-dimethyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11405720.png)
![6-benzyl-5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11405728.png)
![5-chloro-2-(ethylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11405733.png)

![Diethyl {5-[(4-fluorobenzyl)amino]-2-(naphthalen-1-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405738.png)
![Diethyl [2-(4-chlorophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11405740.png)
![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B11405746.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11405760.png)


![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11405770.png)
![3-butoxy-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11405790.png)
![2-(4-fluorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11405792.png)
![6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405793.png)
